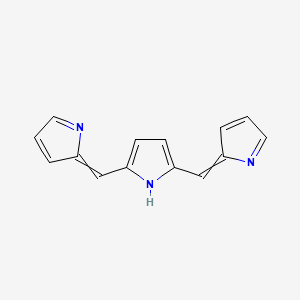

Tripyrrin

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C14H11N3 |

|---|---|

Peso molecular |

221.26 g/mol |

Nombre IUPAC |

2,5-bis(pyrrol-2-ylidenemethyl)-1H-pyrrole |

InChI |

InChI=1S/C14H11N3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-10,17H |

Clave InChI |

KQURRFBHIHZJDG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=CC=C(N2)C=C3C=CC=N3)N=C1 |

Origen del producto |

United States |

Synthetic Methodologies for Tripyrrin Architectures

Classical and Pioneering Synthetic Routes to Tripyrrin Cores

The initial syntheses of tripyrrins laid the groundwork for the field, establishing fundamental pathways to the core this compound structure. These early methods often involved the assembly from smaller pyrrolic units or the transformation of larger, related molecules.

Strategies from Monopyrrolic Precursors

A foundational and general approach to the synthesis of this compound cores involves a two-step procedure that begins with well-established monopyrrolic precursors. researchgate.networldscientific.comworldscientific.com This strategy typically employs the acid-catalyzed condensation of a 2,5-diformylpyrrole with two equivalents of a 2-unsubstituted pyrrole (B145914). Trifluoroacetic acid is often used as both the condensation agent and the solvent. worldscientific.com This reaction assembles the linear tripyrrolic framework, which is then isolated as the diprotonated this compound dication. worldscientific.com These dications are typically obtained as solid materials, which can then be used in a subsequent step to form metallotripyrrinates by reacting them with a suitable metal acetate (B1210297), such as those of cobalt(II), copper(II), zinc(II), and palladium(II). researchgate.networldscientific.comworldscientific.com The versatility of this method allows for the preparation of a range of different this compound ligands by varying the substituents on the monopyrrolic starting materials. worldscientific.com

| Precursor Type | Condensation Partner | Typical Catalyst/Solvent | Initial Product | Reference |

| 2,5-Diformylpyrrole | 2-Unsubstituted pyrrole (2 eq.) | Trifluoroacetic Acid | This compound dication | worldscientific.com |

| Monopyrrolic precursors | Simple transition metal acetates | Not applicable (metalation step) | Metallotripyrrinates | researchgate.networldscientific.com |

Oxidative Ring Closure and Related Approaches

Oxidative ring closure represents another significant strategy in the synthesis of complex pyrrolic systems, including those related to tripyrrins. rsc.orgdiva-portal.org This method is often employed in the synthesis of novel porphyrinoids and can be adapted to create structures containing this compound moieties. rsc.org For instance, the oxidative ring closure of linear oligopyrroles can be used to generate macrocycles containing bipyrrole units. rsc.orgrsc.org In some cases, the controlled oxidative cleavage of larger porphyrinoid macrocycles can lead to the formation of linear oligopyrroles like tripyrrins. researchgate.netnih.gov For example, the oxidation of an N-confused porphyrin has been shown to yield a tripyrrinone analog through metalation-induced oxidative ring cleavage. researchgate.net Similarly, the oxidation of a hexapyrrane with iron(III) chloride has been shown to produce a hexapyrrinone complex, demonstrating that oxidative pathways can be used to generate extended this compound-like structures. nih.gov These approaches highlight the intricate relationship between linear and macrocyclic polypyrrolic compounds and the role of oxidation in their interconversion.

Modern Advancements in this compound Synthesis and Functionalization

Recent progress in the field has focused on developing more sophisticated synthetic methods that allow for greater control over the final structure and properties of this compound compounds. These advancements include the development of regioselective derivatization techniques, the controlled introduction of functional groups at specific positions, and the application of green chemistry principles to create more sustainable synthetic routes.

Regioselective Derivatization Techniques

Regioselective derivatization is crucial for fine-tuning the electronic and steric properties of tripyrrins for specific applications. Modern synthetic methods have enabled the precise functionalization of the this compound scaffold. A notable advancement is the synthesis of meso-aryl substituted tripyrrins. researchgate.net For the first time, three meso-substituted pyrrole-terminated tripyrrins were isolated as side products in the synthesis of triarylcorroles. researchgate.net The synthesis of various halogen-terminated this compound derivatives has also been achieved, where different halogen atoms (chloro, bromo, and iodo) were installed at the terminal positions of the this compound. oup.com This was accomplished by treating the parent compound with sodium hypochlorite (B82951) or iodine. oup.com Furthermore, the development of rational, chromatography-free syntheses of 5,10-diaryltripyrranes from pyrrole and aromatic acids has provided a new route to meso-substituted tripyrrins. researchgate.netnih.gov These tripyrranes serve as precursors that can be oxidized to the corresponding tripyrrins. researchgate.net Such methods provide a significant step forward in the controlled synthesis of complex this compound architectures.

| Technique | Position(s) Functionalized | Functional Group Introduced | Significance | Reference |

| Side-product isolation from corrole (B1231805) synthesis | meso-positions | Aryl groups (e.g., 2,6-diFPh) | First X-ray structure of a meso-aryl substituted this compound. researchgate.net | researchgate.net |

| Halogenation | Terminal α-positions | Chloro, Bromo, Iodo | Controlled introduction of halogens for further modification. oup.com | oup.com |

| Oxidation of diaryltripyrranes | meso-positions | Aryl groups | Rational, chromatography-free route to meso-substituted tripyrrins. researchgate.netnih.gov | researchgate.netnih.gov |

Controlled Functionalization at Meso- and Beta-Positions

The ability to selectively introduce functional groups at the meso- and beta-positions of the this compound core is essential for tailoring their properties. The meso-positions are the methine bridges linking the pyrrole rings, while the beta-positions are the unsubstituted carbons on the pyrrole rings themselves. uni.wroc.pl A significant breakthrough has been the synthesis of the first meso-substituted this compound metal complex, bis-(5,10-diphenylthis compound)nickel(II). researchgate.net This was achieved by using a tripyrrane as the starting material, which represents a new synthetic route to tripyrrins with functionalization at the meso-positions. researchgate.net This approach is important because the unfunctionalized meso-positions of earlier tripyrrins were susceptible to nucleophilic attack, making the compounds unstable. researchgate.net While much of the detailed work on controlled functionalization has been extensively studied in the related field of porphyrin chemistry, the principles are applicable to tripyrrins. acs.orgnih.govmdpi.com For porphyrins, methods like palladium-catalyzed cross-coupling reactions are standard for introducing carbon-carbon bonds at both meso- and beta-positions. acs.org The development of similar catalytic C-H functionalization for tripyrrins is an active area of research. acs.org

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of tripyrrins and related compounds is a growing area of focus, aiming to reduce environmental impact and improve efficiency. scienceinschool.org The 12 principles of green chemistry provide a framework for this, encouraging practices such as waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. yale.eduepa.govacs.orgsigmaaldrich.com While specific studies on the green synthesis of tripyrrins are emerging, analogies can be drawn from the sustainable synthesis of metalloporphyrins. uc.pt For instance, the use of mechanochemistry (ball milling) and sonochemistry (ultrasound) has been shown to be effective for the synthesis of metalloporphyrins, often reducing the need for large volumes of hazardous solvents and allowing for the use of stoichiometric amounts of reagents, thus increasing atom economy. uc.pt The development of chromatography-free purification methods, as seen in the synthesis of some tripyrrane precursors, is another step towards greener processes, as it eliminates the use of large quantities of solvents for purification. nih.gov Future developments in this compound synthesis will likely see a greater emphasis on adopting such sustainable practices, including the use of renewable feedstocks and catalytic reagents over stoichiometric ones. yale.eduepa.govacs.org

Synthesis of this compound Analogs and Derivatives

The versatile this compound scaffold, a linear conjugated tripyrrolic system, serves as a foundational unit for a diverse array of derivatives. Methodologies for its functionalization are crucial for tuning its chemical, electronic, and coordination properties. This section details the synthetic strategies developed for accessing key analogs, including oxidized variants, halogenated derivatives, and meso-aryl substituted tripyrrins.

This compound-1,14-diones and Other Oxidized Forms

The oxidation of the this compound framework, particularly at the terminal α-positions or at the β-positions of the pyrrole rings, leads to the formation of tripyrrinones and tripyrrindiones. These compounds are of interest due to their altered electronic structures and coordination capabilities.

A primary route to This compound-1,14-diones involves the demethylation of a 1,14-dimethoxythis compound precursor. rsc.org For example, the synthesis of a meso-di(pentafluorophenyl) this compound-1,14-dione has been successfully achieved through this method. rsc.org These diones, which feature pyrrolinone termini, are recognized as versatile redox-active ligands. rsc.orgrsc.org The scaffold is also found in various heme metabolites. rsc.org

This compound-1-ones can be synthesized through the oxidation of tripyrrane precursors. The oxidation of N,N′-bis-mesyltripyrrane under basic conditions yields both this compound-1-one and 1-methoxythis compound. acs.orgnih.gov Similarly, the oxidation of meso-diaryl tripyrranes often leads to oxidation at a terminal α-position, forming this compound-1-one. rsc.org For instance, the oxidation of meso-perfluorophenyl tripyrrane and meso-2,6-dichlorophenyl tripyrrane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under aerobic conditions produced α- and β-tripyrrinone isomers. researchgate.net The specific isomer formed can be influenced by the reaction conditions.

The synthesis of these oxidized forms is significant as they provide access to new classes of tripyrrolic ligands with modified coordination geometries and electrochemical profiles. rsc.orgrsc.org

Table 1: Synthesis of Oxidized Tripyrrins

| Oxidized Form | Precursor | Key Reagents/Conditions | Research Finding |

|---|---|---|---|

| meso-di(pentafluorophenyl) this compound-1,14-dione | 1,14-dimethoxythis compound | Demethylation | Provides a redox-active ligand with a significantly altered electrochemical profile compared to hexaalkyl-substituted versions. rsc.org |

| This compound-1-one | N,N′-bis-mesyltripyrrane | Basic conditions | Yields both this compound-1-one and 1-methoxythis compound. acs.orgnih.gov |

Halogenated Tripyrrins and Their Reactivity

The introduction of halogen atoms at the terminal positions of the this compound core is a key strategy for creating versatile building blocks for more complex structures. Chloro-, bromo-, and iodo-terminated derivatives have been synthesized, exhibiting distinct properties based on the specific halogen. oup.com

A general method for synthesizing α,α′-dihalogenated tripyrrins involves the treatment of a tripyrrane with a suitable halogenating agent. For instance, bromine-terminated tripyrrins can be prepared via the saponification of a tripyrrane dimethyl ester, followed by treatment with an aqueous bromine solution, where bromine acts as a decarboxylating, oxidizing, and brominating agent. researchgate.net Similarly, chloro- and iodo-terminated tripyrrins have been synthesized using sodium hypochlorite and iodine, respectively. oup.com Subsequent metalation with zinc has also been demonstrated for these halogenated derivatives. oup.com

The reactivity of these halogenated tripyrrins is of considerable interest. The halogen atoms serve as good leaving groups, facilitating nucleophilic substitution reactions. α,α′-Dibromotripyrrins , in particular, have been employed as foundational substrates for synthesizing a variety of derivatives. rsc.orgresearchgate.net For example, they react with nucleophiles like aniline (B41778) derivatives to yield 1,14-diaminated tripyrrins. They have also been used in reactions with meta- and para-phenylenediamine to produce diazabenziporphyrins. researchgate.net This reactivity allows for the extension of the this compound framework and the construction of novel porphyrinoids. researchgate.net

Table 2: Synthesis and Reactivity of Halogenated Tripyrrins

| Halogenated this compound | Synthetic Method | Reactivity Highlight | Reference |

|---|---|---|---|

| Chloro-terminated this compound | Treatment of tripyrrane with sodium hypochlorite. | Forms stable zinc complexes; exhibits absorption shifts compared to other halogenated forms. | oup.com |

| Bromo-terminated this compound | Saponification of tripyrrane dimethyl ester followed by treatment with aqueous bromine. | Acts as a versatile building block for nucleophilic substitution reactions to form diazabenziporphyrins and other derivatives. | oup.comresearchgate.netresearchgate.net |

Meso-Aryl Substituted Tripyrrins

Attaching aryl groups to the meso-positions (the sp2-methine carbons) of the this compound skeleton significantly influences the compound's properties. These substituents can alter the electrochemical profile and provide sites for further functionalization. rsc.orgrsc.org

One common synthetic route involves the acid-catalyzed condensation of pyrrole with an aromatic aldehyde . rsc.orgresearchgate.net This method has been developed into a convenient, one-flask synthesis for β-unsubstituted meso-aryl substituted tripyrranes, even being performed in water. researchgate.net A rational, chromatography-free synthesis has also been developed from pyrrole and aromatic acids. nih.gov

Another important pathway starts from a pre-formed meso-pentafluorophenyl-tripyrrane , which is synthesized from pyrrole and pentafluorobenzaldehyde. rsc.org This tripyrrane can then be brominated with N-bromosuccinimide (NBS) and subsequently oxidized with DDQ to afford a 5,10-bis(pentafluorophenyl)-α,α′-dibromothis compound. rsc.org This halogenated intermediate is then susceptible to nucleophilic substitution, for example with sodium methoxide, to yield a 1,14-dimethoxythis compound, which can be further converted to a this compound-1,14-dione. rsc.orgrsc.org

Meso-aryl substituted tripyrrins have also been isolated as byproducts in the synthesis of triarylcorroles, providing an opportunistic route to these compounds. rsc.orgresearchgate.net Spectroscopic and electrochemical techniques have been used to characterize these molecules, revealing that they undergo multiple oxidation and reduction processes. rsc.orgresearchgate.net The first X-ray crystal structure of a meso-aryl substituted this compound was reported for (2,6-diFPh)₂TriPyH. rsc.org

Table 3: Synthetic Approaches to Meso-Aryl Substituted Tripyrrins

| Synthetic Approach | Starting Materials | Key Intermediates/Products | Significance |

|---|---|---|---|

| Acid-catalyzed condensation | Pyrrole, Aromatic Aldehyde/Acid | β-unsubstituted meso-aryl substituted tripyrranes | Convenient, one-flask synthesis; can be performed in water. nih.govresearchgate.net |

| Functionalization of tripyrrane | meso-pentafluorophenyl-tripyrrane | 5,10-bis(pentafluorophenyl)-α,α′-dibromothis compound | Provides a route to meso-aryl this compound-1,14-diones and allows for post-synthetic functionalization. rsc.org |

Structural Elucidation and Advanced Characterization of Tripyrrin Based Systems

Spectroscopic Characterization Techniques for Tripyrrin and its Complexes

Spectroscopic methods are indispensable for characterizing the nuanced features of tripyrrins and their coordination complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound systems in solution. ¹H NMR, in particular, provides critical information for confirming the successful synthesis and purity of these compounds. For instance, in the synthesis of a bromine-terminated β-alkyl-substituted this compound, the disappearance of signals corresponding to NH protons upon metallation with zinc and rhenium confirms the coordination of the metal ions. sci-hub.se Similarly, the conversion of a dimethoxythis compound to a tripyrrindione is evidenced by the disappearance of the methoxy (B1213986) proton signals and an upfield shift of the this compound NH signal in the ¹H NMR spectrum. rsc.org

The chemical shifts observed in ¹H NMR spectra are highly sensitive to the electronic environment of the protons, providing insights into the conformation and aggregation state of tripyrrins. For example, the pyrrolic NH proton in meso-pentafluorophenyl dimethoxythis compound remains significantly deshielded (around 13 ppm in acetone), indicating strong intramolecular hydrogen bonding. rsc.org Furthermore, NMR studies have been instrumental in understanding the dynamic equilibria of this compound derivatives. Variable temperature ¹H NMR spectroscopy has been employed to study the dimerization of α,α'-dianilinotripyrrins and α,α'-di(benzylamino)this compound in solution, allowing for the determination of dimerization constants. researchgate.netkyoto-u.ac.jp In some cases, NMR can reveal the co-existence of monomeric and dimeric species, as seen with hexaethyl this compound-1,14-dione (H₃TD1) in different solvents. acs.org For paramagnetic this compound complexes, such as a four-coordinate nickel(II) chloro complex, proton NMR can reveal equilibria between different coordination geometries. researchgate.net

¹³C NMR spectroscopy provides complementary structural information. The chemical shift of carbon atoms, such as the carbonyl carbon in tripyrrindiones (around 174.8 ppm) versus the methoxy carbon in dimethoxytripyrins (around 57.2 ppm), serves as a definitive marker for the functional groups present at the terminal positions of the this compound scaffold. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Systems

| Compound/Proton | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| meso-Pentafluorophenyl dimethoxythis compound (NH) | Acetone | ~13 | rsc.org |

| meso-Pentafluorophenyl dimethoxythis compound (NH) | CDCl₃ | 12.89 | rsc.org |

| meso-Pentafluorophenyl dimethoxythis compound (OCH₃) | CDCl₃ | 4.17 | rsc.org |

| α,α'-Di(benzylamino)this compound Dimer (NH) | Cyclohexane-d₁₂ | 12.78, 11.02 | kyoto-u.ac.jp |

Mass Spectrometry (MS) Approaches for Molecular Identification

Mass spectrometry (MS) is a crucial tool for the unambiguous identification and characterization of this compound-based compounds and their metal complexes. rsc.org High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is frequently used to determine the exact molecular weight and confirm the elemental composition of newly synthesized tripyrrins. sci-hub.sersc.org For example, the molecular formulas of isomeric mononuclear Ni(II) complexes of a this compound-appended isosmaragdyrin were confirmed by their nearly identical m/z values in HRMS analysis. rsc.org

ESI-MS is particularly valuable for studying coordination complexes, as it can often detect the intact complex, providing direct evidence of its composition. nih.govuvic.ca The technique has been used to identify the formation of various this compound metal complexes, including those with zinc and rhenium. sci-hub.se In some instances, tandem mass spectrometry (MS/MS) can be employed to fragment the complex, allowing for the precise determination of the masses of both the protein and the ligand. nih.gov The analysis of fragmentation patterns can provide further structural information.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Complexes

| Compound | Molecular Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Mononuclear Ni(II) complex 2A | C₈₉H₂₀F₄₀N₈O₃Ni | --- | 2066.0459 | rsc.org |

| Mononuclear Ni(II) complex 2B | C₈₉H₂₀F₄₀N₈O₃Ni | --- | 2066.0432 | rsc.org |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure of this compound systems. sci-hub.sersc.org The absorption spectra of tripyrrins are characterized by intense bands arising from π-π* transitions within the conjugated system. lasalle.edu The position and intensity of these bands are sensitive to the substituents on the this compound core, the solvent, and coordination to a metal ion. oup.compku.edu.cn

For example, the coordination of palladium(II) to a dimethoxythis compound results in the appearance of a new absorption peak at 635 nm, causing a distinct color change from red to blue. rsc.org Similarly, the UV-Vis spectrum of a tripyrrindione complex shows a main absorption band at 605 nm. rsc.org The absence of certain bands, such as the intraligand π-π charge transfer bands that characterize radical tripyrrindione complexes, can indicate the binding mode of the ligand. rsc.org Acid-base titrations monitored by UV-Vis spectroscopy can be used to study the protonation and deprotonation of tripyrrins, as demonstrated by the spectral changes observed during the titration of a meso-aryl substituted this compound with trifluoroacetic acid. rsc.org

Fluorescence spectroscopy provides information about the excited state properties of tripyrrins. While the flexibility of linear tripyrrins often leads to non-radiative decay and low fluorescence, structural modifications can enhance emission. pku.edu.cn For instance, certain 5,7,8,10-tetraphenyl-1,14-dianilinotripyrrins exhibit luminescence around 700 nm in DMSO due to restricted rotational relaxation. researchgate.net The paramagnetic zinc(II) tripyrrindione complex is notably fluorescent, with an emission maximum at 644 nm in THF, making it a rare example of a stable, fluorescent radical at room temperature. researchgate.net

Table 3: Electronic Absorption and Emission Data for Selected this compound Systems

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

|---|---|---|---|---|

| [Pd(TMC6F5#)] | CH₂Cl₂ | 635 | --- | rsc.org |

| [TBA][Pd(TDC6F5)(H₂O)] | CH₂Cl₂ | 605 | --- | rsc.org |

| 5,7,8,10-Tetraphenyl-1,14-dianilinotripyrrins | DMSO | --- | ~700 | researchgate.net |

| Paramagnetic Zn(II) tripyrrindione | THF | 599 | 644 | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and conformational structure of this compound-based systems. These techniques probe the vibrational modes of molecules, which are sensitive to the specific functional groups present and their local environment.

IR spectroscopy is particularly useful for identifying characteristic functional groups. For example, the presence of a carbonyl group in tripyrrinone derivatives can be confirmed by a strong absorption band in the C=O stretching region of the IR spectrum. The formation of 1D coordination polymers with dicyanamido ligands linking this compound complex fragments has been investigated using IR spectroscopy. acs.org

While less commonly reported for tripyrrins compared to other techniques, Raman spectroscopy can offer complementary information, especially for symmetrical vibrations that may be weak or inactive in the IR spectrum. Both IR and Raman spectroscopy can be used to study conformational changes, as different conformers will exhibit distinct vibrational spectra. For instance, IR spectroscopy has been used to show that some 2-aminobenzoxazole (B146116) derivatives exist in different tautomeric forms (amino vs. imino) in solution versus the solid state, a principle that can be applied to the conformational analysis of tripyrrins. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential and highly specific technique for studying this compound systems that contain unpaired electrons, such as radical species or paramagnetic metal complexes. bruker.comwikipedia.orgwisc.edu EPR spectroscopy directly detects the transitions of unpaired electron spins in a magnetic field, providing detailed information about the electronic structure and environment of the paramagnetic center. numberanalytics.com

This technique has been crucial in confirming the formation of ligand-based radicals in various this compound complexes. For example, EPR data, supported by DFT calculations, have confirmed that the spin density in platinum(II) and palladium(II) tripyrrindione complexes is located predominantly on the tripyrrindione ligand. rsc.orgchemrxiv.org The resulting planar complexes often feature a delocalized ligand-based electronic spin and are stable at room temperature in air. researchgate.net

Variable-temperature EPR studies are particularly informative for investigating intermolecular interactions. In solution, the dimerization of neutral tripyrrindione radical complexes through "pancake bonding" can be observed. researchgate.netchemrxiv.org At low temperatures, this dimerization can lead to spin pairing and a decrease or disappearance of the EPR signal, as seen with Pt(II) tripyrrindione radicals which form diamagnetic π-dimers. chemrxiv.org For copper(II) this compound complexes, EPR spectra can be diagnostic of the copper(II) electronic structure, with superhyperfine coupling patterns indicating the number of coordinating nitrogen atoms. researchgate.net In some cases, such as with a [Cu(TD1•)(H₂O)] complex, the system may be EPR-silent at room temperature despite having a triplet ground state, due to rapid relaxation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound-based systems in the solid state. rsc.orgrsc.org It provides unambiguous information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which is essential for a complete understanding of these molecules.

Single-crystal X-ray diffraction analyses have revealed a wide range of structural features in tripyrrins and their metal complexes. For instance, the first X-ray structure of a meso-aryl substituted this compound showed a distinctly helical conformation in the solid state. rsc.org The flexibility of the this compound ligand has been demonstrated in a (tripyrrinato)palladium(II) complex that was found to exhibit two different geometries in the solid state: one with a helically distorted ligand and a square-planar metal center, and another with an almost planar ligand and a tetrahedrally distorted metal center. researchgate.net

X-ray crystallography has been instrumental in characterizing the coordination chemistry of tripyrrins. Studies on Co(II), Cu(II), Zn(II), and Pd(II) complexes have shown that the coordination geometry is primarily determined by the nature of the metal ion rather than the ligand itself, with both pseudotetrahedral and strained pseudoplanar geometries being observed. worldscientific.com The crystal structure of a bromine-terminated this compound revealed a flatter framework for the free base compared to the distorted geometries of its metal complexes. sci-hub.se In another example, the structure of a this compound-appended isosmaragdyrin Ni(II) complex revealed a helical twist, with the Ni(II) ion coordinated by three nitrogen atoms from the this compound unit and one from a confused pyrrole (B145914) ring. rsc.org

Furthermore, crystallographic data provides insights into intermolecular interactions and packing in the solid state. For example, nickel, palladium, and copper complexes of hexaethyltripyrrindione form tightly bound π-dimers with short interplanar distances (3.19–3.27 Å). researchgate.netnih.gov The co-crystal structure of single- and double-helical forms of α,α'-di(benzylamino)this compound has also been observed, providing a snapshot of the equilibrium between these species. kyoto-u.ac.jp

Table 4: Selected Crystallographic Data for this compound Systems

| Compound | Space Group | Key Structural Feature | Reference |

|---|---|---|---|

| (2,15-dimethyl-3,4,13,14-tetraethyltripyrrinato)palladium(II) trifluoroacetate (B77799) | --- | Two distinct geometries: helical ligand/square-planar Pd(II) and planar ligand/tetrahedral Pd(II) | researchgate.net |

| meso-Pentafluorophenyl dimethoxythis compound (HTMC6F5) | --- | Nearly planar tripyrrolic scaffold | rsc.org |

| Ni(II) complex of this compound-appended isosmaragdyrin (2A) | --- | Helical twist, pseudo-trans conformation | rsc.org |

| Ni(II) complex of this compound-appended isosmaragdyrin (2B) | --- | Helical twist, pseudo-cis conformation | rsc.org |

| α,α'-Di(benzylamino)this compound | --- | Co-crystal of double-helix and monomer | kyoto-u.ac.jp |

| Hexaethyltripyrrindione metal complexes | --- | Tightly bound π-dimers (interplanar distance 3.19–3.27 Å) | researchgate.netnih.gov |

Analysis of this compound Free Bases

The isolation and characterization of this compound free bases—ligands not coordinated to a metal ion—have been historically challenging due to their sensitivity to nucleophiles. rsc.org Early synthetic routes required strongly acidic conditions, which resulted in the formation of fully protonated dications rather than the neutral free base. rsc.org A significant breakthrough was the development of methods to prepare the free-base tripyrrins, HTrpy, such as through the cyanide-promoted demetallation of a nickel(II) this compound complex or via the acid-induced condensation of a diformylpyrrole with a sterically hindered alkylpyrrole. rsc.org

The first crystallographic analysis of a meso-aryl substituted this compound, specifically (2,6-diFPh)₂TriPyH, provided critical structural data. rsc.org This analysis revealed the detailed connectivity and conformation of the tripyrrolic framework in its unbound state. rsc.org Structural elucidation by X-ray crystallography of other derivatives, such as bromine-terminated β-alkyl-substituted tripyrrins, has shown that the free bases tend to adopt flatter framework conformations compared to the distorted geometries observed in their metal complexes. sci-hub.se Spectroscopic methods, including ¹H NMR, are also crucial for characterization, with the disappearance of signals from NH protons upon metallation serving as a key indicator of successful complex formation. sci-hub.se The UV-visible absorption spectra of free-base tripyrrins are markedly different from their metalated counterparts, reflecting the change in the electronic structure upon coordination. rsc.org

Structural Analysis of this compound Metal Complexes

This compound ligands act as tridentate N-donors, forming stable complexes with a wide range of metal ions. researchgate.net X-ray crystallography has been the primary tool for elucidating the structures of these metal complexes, revealing that the coordination geometry is largely determined by the nature of the metal ion rather than the specific ligand structure. researchgate.networldscientific.com

This leads to a variety of coordination polyhedra, distinguishing metallotripyrrins from the typically planar metalloporphyrins. worldscientific.com For instance, a series of nickel(II) complexes with the ligand 2,15-dimethyl-3,4,8,9,13,14-hexaethylthis compound showed distorted trigonal-bipyramidal geometries for four-coordinate bromo- and iodo-derivatives, while the chloro derivative adopted a five-coordinate geometry by incorporating a water molecule. researchgate.net Other documented geometries include pseudotetrahedral and strained pseudoplanar arrangements. worldscientific.com

The coordination has been extended to various transition metals, including Co(II), Cu(II), Zn(II), and Pd(II), often using trifluoroacetate as a coligand. worldscientific.com Palladium(II) and Platinum(II) complexes with tripyrrindione ligands, which feature pyrrolinone termini, typically adopt square planar geometries. rsc.orgrsc.orgworldscientific.com In these structures, the tripyrrindione binds as a tridentate radical, with the fourth coordination site occupied by a monodentate ligand like water or an amine. rsc.orgworldscientific.com The structural analysis of a this compound-armed isosmaragdyrin revealed a unique helical oligopyrrin-Ni(II) complex where the nickel ion is coordinated by three nitrogen atoms from the this compound unit and a fourth from a confused pyrrole ring of the main macrocycle. nih.gov

The coordination chemistry also extends to lanthanide ions, although this area is less specific to tripyrrins and more broadly explored with related polypyridine and carboxylic acid ligands. mdpi.comfrontiersin.orgnih.govmdpi.com In these cases, high coordination numbers (often 8 or 9) and varied geometries like distorted monocapped square anti-prismatic are observed. frontiersin.org

Table 1: Selected Coordination Geometries in this compound Metal Complexes

| Metal Ion | Ligand System | Ancillary Ligand(s) | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Ni(II) | Hexaethylthis compound | Br⁻, I⁻ | Distorted Trigonal-Bipyramidal | researchgate.net |

| Ni(II) | Hexaethylthis compound | Cl⁻, H₂O | Distorted Trigonal-Bipyramidal | researchgate.net |

| Pd(II) | meso-di(pentafluorophenyl) tripyrrindione | H₂O | Square Planar | rsc.org |

| Pt(II) | Hexaethyltripyrrindione | H₂O, Isocyanide | Square Planar | rsc.org |

| Co(II), Cu(II), Zn(II), Pd(II) | This compound | Trifluoroacetate | Pseudotetrahedral, Strained Pseudoplanar | worldscientific.com |

| Ni(II) | This compound-armed isosmaragdyrin | - | Helical Twisted | nih.gov |

Microcrystal Electron Diffraction (MicroED) for Challenging Samples

While single-crystal X-ray diffraction is the gold standard for structural analysis, its primary limitation is the need for sufficiently large and high-quality crystals, which can be difficult to obtain. hhu.de Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative technique capable of determining high-resolution atomic structures from nanocrystals that are orders of magnitude smaller than those required for X-ray methods. thermofisher.com

MicroED, a cryo-electron microscopy technique, has been successfully applied to the structural determination of various small molecules, including reactive organometallic species and transition-metal complexes that were intractable by other means. thermofisher.comacs.orgchemrxiv.orgfigshare.com For example, the structure of the classic zirconocene (B1252598) hydride, Schwartz's reagent, was determined using MicroED. acs.org The technique has proven effective for both paramagnetic and diamagnetic complexes, demonstrating its broad applicability in coordination chemistry. acs.orgchemrxiv.org Although a specific application of MicroED to a this compound complex has not been explicitly reported in the reviewed literature, its demonstrated success with other challenging organometallic systems suggests it is a highly promising method for characterizing this compound-based samples that fail to yield crystals suitable for X-ray analysis. hhu.dethermofisher.com

Electrochemical Characterization for Redox Behavior

The electrochemical properties of this compound-based systems are of significant interest, as their electron-rich π-systems allow for accessible redox processes. researchgate.net Cyclic voltammetry is the principal technique used to probe the redox behavior of these compounds, revealing the potentials at which they are oxidized or reduced. worldscientific.comrsc.org The HOMO-LUMO gap in the this compound series is generally smaller (around 1.70 V) than that of porphyrins (approx. 2.25 V), indicating that they are more readily oxidized and reduced. worldscientific.comscite.aigrafiati.com

Ligand-Centered Redox Processes

A preponderant feature of this compound electrochemistry is that the redox processes are overwhelmingly ligand-centered. worldscientific.comnih.gov The conjugated π-system of the this compound scaffold can readily accept or donate electrons. chemrxiv.org Studies on various metal complexes, including those with Zn(II), Ni(II), Co(II), Pd(II), and Pt(II), show reversible one-electron oxidations and multiple reversible one-electron reductions that are assigned to the formation of ligand-based π-cation and π-anion radicals. worldscientific.comworldscientific.com

In particular, tripyrrindione complexes have been identified as versatile redox-active platforms. researchgate.netrsc.org These systems can coordinate to metals like Pd(II) or Pt(II) as a radical dianion, creating a stable, neutral complex that features a delocalized radical on the ligand. worldscientific.comnih.gov These neutral radical complexes can then undergo further quasi-reversible one-electron oxidation and reduction, allowing for the isolation of the complex in three distinct, stable redox states, all while the metal center maintains its oxidation state. worldscientific.comnih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to confirm that the unpaired electron density in these radical complexes is located predominantly on the tripyrrindione ligand. rsc.org

Metal-Centered Redox Processes

While ligand-centered processes dominate, metal-centered redox reactions are observed in specific cases and are highly dependent on the coordinated metal. worldscientific.comscite.ai A notable example is a copper(II) this compound complex, which undergoes a metal-centered reduction to generate a stable copper(I) species, in addition to the typical ligand-centered processes. worldscientific.comgrafiati.com In a study of copper(II) inverted porphyrins, which contain a this compound-like fragment, a reduction process attributed to the Cu(II)/Cu(I) transformation was also observed. researchgate.net

Conversely, some metal centers exhibit an unexpected lack of redox activity. For instance, a cobalt(II) this compound chloride complex (TrpyCoCl) was found to not undergo any metal-centered electron transfer, a surprising result when compared to related cobalt complexes. worldscientific.comgrafiati.com For palladium and platinum complexes of cyclic tripyrrins, the redox waves are described as primarily ligand-centered but with some mixing of a metal-centered contribution. rsc.org

Table 2: Redox Potentials of Selected this compound Complexes

| Complex/Ligand | Process | Potential (V vs. Fc/Fc⁺ or other) | Type | Reference(s) |

|---|---|---|---|---|

| (2,6-diFPh)₂TriPyH | 1st Oxidation | 0.85 (Epa) | Ligand-centered (followed by protonation) | rsc.org |

| (2,6-diFPh)₂TriPyH | 1st Reduction | -0.86 (Epc) | Ligand-centered (followed by deprotonation) | rsc.org |

| TrpyZnCl | Oxidation | +0.77 | Ligand-centered | worldscientific.com |

| TrpyZnCl | 1st Reduction | -0.93 | Ligand-centered | worldscientific.com |

| TrpyCuCl | Oxidation | +0.81 | Ligand-centered | worldscientific.com |

| TrpyCuCl | 1st Reduction (Metal) | -0.59 | Metal-centered (Cu(II)/Cu(I)) | worldscientific.comgrafiati.com |

| TrpyCuCl | 2nd Reduction (Ligand) | -1.13 | Ligand-centered | worldscientific.com |

| TrpyNiCl | Oxidation | +0.79 | Ligand-centered | worldscientific.com |

| TrpyNiCl | 1st Reduction | -0.96 | Ligand-centered | worldscientific.com |

| Pd(II) Hexaalkyl-tripyrrindione | Oxidation | ~ +0.3 (vs Fc) | Ligand-centered | rsc.org |

| Pd(II) meso-aryl-tripyrrindione | Oxidation | ~ +0.8 (vs Fc) | Ligand-centered | rsc.org |

Potentials are often reported vs. different reference electrodes (e.g., SCE, Ag/AgCl) and may be internally referenced to the Ferrocene/Ferrocenium couple (Fc/Fc⁺). Direct comparison requires careful consideration of the reference system used in the original publication.

Protonation-Deprotonation Reactions and Their Electrochemical Signature

The redox behavior of tripyrrins can be intricately linked to proton transfer events. For meso-aryl substituted free-base tripyrrins, it has been demonstrated that the initial one-electron oxidation and reduction are followed by rapid chemical reactions. rsc.org The electrochemically generated π-cation radical is unstable and rapidly deprotonates to form a protonated species, [(Ar)₂TriPyH₂]⁺. Conversely, the initially formed π-anion radical is a strong enough base to be protonated by residual water or other proton sources in the solvent, leading to a deprotonated species, [(Ar)₂TriPy]⁻. rsc.org

These resulting protonated and deprotonated products are themselves electroactive and can be observed in cyclic voltammetry experiments. rsc.org For example, electrochemical monitoring during a titration with trifluoroacetic acid (TFA) showed the disappearance of the original oxidation peaks of the free base and the appearance of new redox processes corresponding to the diprotonated species, [(Ar)₂TriPyH₃]²⁺. rsc.org In a separate system involving a this compound-armed isosmaragdyrin, it was found that the addition of acid could trigger a diastereomeric transformation, demonstrating that protonation can induce significant conformational changes, which would inherently alter the electrochemical signature of the complex. nih.gov

Reactivity and Transformations of Tripyrrin Systems

Electrophilic and Nucleophilic Reactivity of Tripyrrin Frameworks

The reactivity of the this compound framework is characterized by its susceptibility to both electrophilic and nucleophilic attacks, largely influenced by the substituents on the pyrrolic rings and the meso positions.

Unfunctionalized meso positions in tripyrrins are noted to be particularly vulnerable to nucleophilic attack, which can lead to instability of the compound. researchgate.net This reactivity can be harnessed for synthetic modifications. For instance, bromine-terminated β-alkyl-substituted tripyrrins have been shown to undergo nucleophilic substitution reactions. In these systems, the brominated terminal positions are susceptible to attack by nucleophiles like diethylamine (B46881) and sodium ethoxide. The reaction with sodium ethoxide, a strong nucleophile, can lead to monosubstituted or unsymmetrically disubstituted products depending on the reaction conditions. sci-hub.se The electron-rich nature of the this compound skeleton can influence the outcome of these reactions; for example, the introduction of an electron-donating diethylamino group can make a secondary nucleophilic attack on the other terminal position more difficult. sci-hub.se

While direct electrophilic substitution on the this compound core is less documented in the provided sources, related chemistry in dipyrromethanes, which are precursors to porphyrins and can be related to this compound structures, involves electrophilic substitution. For example, the cyclization of dipyrromethane with paraformaldehyde involves an electrophilic substitution mechanism. researchgate.net This suggests that the pyrrolic rings within the this compound framework could potentially undergo electrophilic substitution reactions, although the specific conditions and regioselectivity for tripyrrins are not detailed in the available research.

The general principles of nucleophilic and electrophilic reactions are fundamental to understanding these transformations. A nucleophile, an electron-rich species, donates an electron pair to form a new bond with an electrophile, an electron-deficient species. pku.edu.cn In the context of tripyrrins, the π-conjugated system can be attacked by nucleophiles, especially at electron-deficient sites, while electrophiles would target electron-rich positions on the pyrrole (B145914) rings.

Oxidative and Reductive Transformations

This compound systems, particularly this compound-1,14-diones, exhibit rich redox chemistry, undergoing both oxidative and reductive transformations. These processes are often ligand-based, meaning the electron transfer occurs on the this compound framework itself rather than at a coordinated metal center.

The this compound-1,14-dione scaffold can act as a redox-active ligand, capable of storing and releasing electrons. arizona.edu Metal complexes of this compound-1,14-dione have been shown to undergo reversible one-electron oxidation and reduction processes. researchgate.net For example, palladium(II) and platinum(II) complexes of this compound-1,14-dione can exist in three different redox states, all while maintaining a square planar geometry. researchgate.net The neutral complex itself often contains the this compound-1,14-dione as a dianionic radical. researchgate.net

Electrochemical studies on various metal complexes of tripyrrins have provided insights into their redox behavior. For instance, nickel(II), cobalt(II), and zinc(II) complexes of 3,4,8,9,13,14-hexaethyl-2,15-dimethylthis compound undergo multiple ligand-centered reversible one-electron reductions and a reversible ligand-centered one-electron oxidation. researchgate.net The specific redox potentials are influenced by the coordinated metal and the substituents on the this compound ligand. For example, meso-aryl substitution on this compound ligands modifies their electrochemical profile. rsc.org

Table 1: Electrochemical Data for Selected this compound Complexes

| Compound/Complex | Redox Process | Potential (V) | Reference |

|---|---|---|---|

| Meso-aryl substituted this compound | First one-electron addition (reduction) | -1.01 to -1.37 | researchgate.net |

| Meso-aryl substituted this compound | First one-electron abstraction (oxidation) | 0.36 to 0.45 | researchgate.net |

| [Pd(TMC6F5#)] | Quasi-reversible reduction | -1.26 | rsc.org |

| [Pd(TMC6F5#)] | Quasi-reversible oxidation | 0.50 | rsc.org |

| Gold(III) tripyrrindione complex | Two reversible ligand-based oxidations | Not specified | acs.org |

| Gold(III) tripyrrindione complex | Metal-based reduction | Not specified | acs.org |

Note: Potentials are typically reported versus a reference electrode, which may vary between studies. The provided ranges reflect variations due to substituents and experimental conditions.

Oxidative transformations can also lead to the degradation of tripyrrins. For example, the oxidation of a meso-phenyl tripyrrane intermediate with chloranil (B122849) in the presence of Ni(OAc)₂ led to its oxidative degradation into a black oligomeric material. rsc.org Similarly, oxidation of a 5,10-bis(pentafluorophenyl)-tripyrrane with reagents like DDQ resulted in the formation of this compound-1-one and a complex mixture of oligomers. rsc.org

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior and excited-state dynamics of tripyrrins are of interest due to their potential applications in areas such as fluorescent materials and photodynamic therapy. researchgate.netarizona.edu The extended π-conjugation of the this compound system gives rise to distinct photophysical properties.

Studies on alkyl- and benzo-substituted triphyrin(2.1.1) have revealed the influence of molecular structure and environment on their excited-state dynamics. rsc.org For instance, the fluorescence quantum yield of benzo-substituted triphyrin(2.1.1) increases with solvent viscosity, suggesting that molecular distortion in the excited state is a significant non-radiative decay pathway. rsc.org The presence of bulky substituents, like phenyl groups, can suppress this distortion and lead to decreased non-radiative relaxation. rsc.org

The introduction of meso substituents has been shown to be a viable strategy for developing fluorescent this compound-based materials. researchgate.net A meso-substituted this compound metal complex has been reported as a candidate for fluorescent applications. researchgate.net Furthermore, conjugating tripyrrins with other chromophores, such as BODIPY (boron-dipyrromethene), creates systems with unique photophysical properties. In orthogonally arranged this compound-BODIPY conjugates, energy transfer via the Förster resonance energy transfer (FRET) mechanism can occur, and substitutions on the BODIPY moiety can be used to modulate these properties. researchgate.net

The excited-state dynamics of tripyrrins can be very fast. For free-base tripyrrins, fast relaxation with recovery of the ground state has been observed in the order of tens of picoseconds. researchgate.net This rapid deactivation of the excited state is a key characteristic of these molecules.

Table 2: Photophysical Properties of Selected this compound Derivatives

| Compound | Key Photophysical Property | Observation | Reference |

|---|---|---|---|

| Benzo-substituted triphyrin(2.1.1) | Fluorescence Quantum Yield (Φy) | Increases with solvent viscosity (max value of 0.17 in paraffin) | rsc.org |

| Alkyl-substituted triphyrin(2.1.1) | Fluorescence Quantum Yield (Φy) | Independent of solvent viscosity | rsc.org |

| Meso-substituted this compound metal complex | Fluorescence | Exhibits fluorescence, potential for material applications | researchgate.net |

| This compound-BODIPY conjugate | Energy Transfer | FRET mechanism observed | researchgate.net |

| Free-base tripyrrins | Excited State Lifetime | Fast relaxation (tens of picoseconds) | researchgate.net |

Ring-Opening and Deconstruction Pathways

The degradation and deconstruction of this compound and related macrocycles are important aspects of their chemistry, with relevance to both biological processes and synthetic chemistry.

Conjugated tripyrrins can be unstable and prone to degradation, particularly in the presence of nucleophiles or bases, which can lead to the formation of oligomeric materials. rsc.org Oxidative conditions can also lead to the breakdown of the this compound framework. The aerobic degradation of octaethylverdohaemochrome, an oxaporphyrin, in a pyridine-methanol solution results in several degradation products, including this compound derivatives like 2,3,7,8,12,13-hexaethyl-14-methoxy-15H,16H-tripyrrin-1-one and methyl 2,3,7,8,12,13-hexaethyl-1-oxo-15H,16H-tripyrrin-14-carboxylate. rsc.org This degradation involves both solvolysis and autoxidation. rsc.org

A fascinating deconstruction pathway that leads to a this compound derivative involves the surface-mediated ring-opening of a porphyrin. acs.orgnih.govx-mol.com In an ultrahigh vacuum environment, the interaction of a prototypical porphyrin species with a copper surface can induce a conformational distortion that lowers the stability of the macrocycle. acs.orgnih.govx-mol.com This leads to the selective cleavage of one pyrrole unit, resulting in a surface-anchored this compound derivative. acs.orgnih.govx-mol.com This process highlights a novel route to tripyrrins through the controlled deconstruction of a larger tetrapyrrolic system.

Another example of a larger macrocycle deconstructing to a this compound-based structure is the oxidative degradation of N-confused porphyrin. The reaction of N-confused tetraphenylporphyrin (B126558) with copper(II) acetate (B1210297) in the presence of air leads to an oxidative transformation that yields a tripyrrinone metal complex. researchgate.net The proposed mechanism involves the scission of two meso-α-pyrrolic carbon bonds. researchgate.net

Ligand-Based Reactivity in Metal Complexes

In metal complexes, this compound ligands often exhibit reactivity that is centered on the ligand itself, rather than the metal ion. This "ligand-based" reactivity is a key feature of this compound chemistry, particularly for this compound-1,14-dione systems.

This compound-1,14-dione is a prime example of a redox-active or "non-innocent" ligand. arizona.edu When coordinated to a metal, it can act as an electron reservoir, participating in multi-electron transformations that go beyond the redox chemistry of the metal center itself. capes.gov.br These ligands typically coordinate to divalent transition metals as a dianionic radical, resulting in a complex with a delocalized ligand-based electronic spin that is stable at room temperature in air. researchgate.netresearchgate.net

The ligand-based redox activity of this compound-1,14-dione has been demonstrated in complexes with various metals, including palladium, platinum, and gold. researchgate.netacs.org For instance, palladium(II) and platinum(II) complexes of this compound-1,14-dione can undergo quasi-reversible one-electron oxidation and reduction, allowing for the isolation of the complex in three distinct redox states. researchgate.net In the case of a gold(III) tripyrrindione complex, two reversible ligand-based oxidations were observed. In contrast, the reduction of this gold complex was found to be metal-based. acs.org The chemical reduction of this gold complex leads to a reactive species that can participate in further reactions, such as the formation of a cyclometalated organo-gold(III) complex. acs.org

The reactivity of the this compound ligand can also be influenced by its substituents and the coordination environment. For example, bromine-terminated β-alkyl-substituted this compound can be coordinated to a Re⁺ ion. sci-hub.se The coordinated ligand can then undergo nucleophilic substitution reactions at the brominated positions. sci-hub.se This demonstrates that the metal can serve as a scaffold to facilitate reactions on the this compound ligand periphery.

Furthermore, the coordination of meso-aryl this compound ligands to palladium(II) can lead to interesting reactivity. A dimethoxythis compound precursor has been shown to undergo C(sp³)–H bond activation upon coordination to palladium(II), forming a cyclopalladated complex. arizona.edu This highlights how the interplay between the ligand structure and the metal center can lead to unique ligand-based transformations.

Coordination Chemistry of Tripyrrin Ligands

Ligand Design and Coordination Modes of Tripyrrins

The coordination behavior of tripyrrins is intrinsically linked to their structural design. Comprising three pyrrole (B145914) rings connected by methine bridges, these ligands possess a conjugated π-system and multiple N-donor atoms that can engage with metal ions. The inherent flexibility of the tripyrrin backbone allows it to adopt various conformations, including helical structures, which in turn influences its coordination to metal centers and can lead to dynamic, stimuli-responsive systems. Recent synthetic efforts have focused on stabilizing the this compound framework through the introduction of substituents at the meso-aryl or β-alkyl positions, as well as modifications at the terminal α-positions, such as the formation of diones or the addition of methoxy (B1213986) groups. These modifications not only enhance the stability of the ligand but also modulate its electronic properties and coordination preferences.

A key feature of this compound ligands is the presence of three pyrrolic nitrogen atoms that can act as donor sites for metal coordination. rsc.org This arrangement allows this compound to function as a tridentate ligand, chelating to a metal ion through its N-donor atoms. rsc.org The chelation behavior can be influenced by the specific this compound derivative and the nature of the metal ion. For instance, some this compound derivatives have been shown to act as tridentate monoanionic ligands, forming neutral metal complexes. worldscientific.com The planarity of the ligand framework can be influenced by intramolecular hydrogen bonding between adjacent pyrrole rings, which is evidenced by shortened N-N distances and downfield shifts of NH proton signals in NMR spectra. sci-hub.se In some cases, the oxidation state of the ligand can affect its coordination mode. For example, a fully oxidized this compound with sp²-hybridized nitrogen donors tends to be planar, while a fully reduced form with sp³-hybridized nitrogens allows for more flexible chelate structures. researchgate.net

Unlike the typically planar coordination seen in metalloporphyrins, this compound metal complexes often exhibit more varied and distorted geometries. researchgate.networldscientific.com The flexible nature of the this compound ligand allows it to accommodate different coordination preferences of the metal ion, leading to structures that deviate significantly from planarity. researchgate.net

Pentacoordinate geometries are a common feature in this compound metal complexes. worldscientific.com The this compound ligand can effectively block one of the axial coordination sites of a transition metal ion, facilitating the formation of 1D and 3D supramolecular structures. worldscientific.com For instance, nickel(II) complexes of 2,15-dimethyl-3,4,8,9,13,14-hexaethylthis compound with halide ancillary ligands have been found to adopt a distorted trigonal-bipyramidal geometry, with one equatorial position remaining unoccupied or occupied by a solvent molecule like water. researchgate.netrsc.org

Distorted geometries, such as pseudotetrahedral and strained pseudoplanar polyhedra, are also observed. researchgate.networldscientific.com The degree of distortion is often dictated by the metal ion rather than the ligand itself. researchgate.networldscientific.com For example, a palladium(II) complex of (2,15-dimethyl-3,4,13,14-tetraethyltripyrrinato)palladium(II) trifluoroacetate (B77799) was found to exist in two different crystalline forms: one with a helically distorted this compound ligand and a square-planar palladium(II) center, and another with a nearly planar ligand and a tetrahedrally distorted metal center. researchgate.net Similarly, a zinc complex of a β-alkyl-substituted this compound dibromide displayed a tetrahedral coordination geometry with a significant displacement of the metal from the N3 plane. sci-hub.se

Table 1: Selected this compound Metal Complexes and Their Geometries

| Metal Ion | This compound Ligand | Ancillary Ligand(s) | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Ni(II) | 2,15-dimethyl-3,4,8,9,13,14-hexaethylthis compound | Br⁻, I⁻ | Distorted trigonal-bipyramidal (four-coordinate) | researchgate.netrsc.org |

| Ni(II) | 2,15-dimethyl-3,4,8,9,13,14-hexaethylthis compound | Cl⁻, H₂O | Distorted trigonal-bipyramidal (five-coordinate) | researchgate.netrsc.org |

| Pd(II) | 2,15-dimethyl-3,4,13,14-tetraethyltripyrrinato | Trifluoroacetate | Square-planar (helical ligand) or Tetrahedrally distorted (planar ligand) | researchgate.net |

| Zn(II) | β-alkyl-substituted this compound dibromide | Br⁻ | Tetrahedral | sci-hub.se |

| Re(I) | β-alkyl-substituted this compound dibromide | CO | Distorted | sci-hub.se |

| Co(II) | 2,15-dimethyl-3,4,8,9,13,14-hexaethylthis compound | Trifluoroacetate | Pseudotetrahedral or Five-coordinate | worldscientific.com |

This compound ligands have demonstrated the ability to coordinate with a wide range of transition metals, leading to complexes with diverse structures and properties. rsc.orgworldscientific.comsci-hub.seresearchgate.networldscientific.comrsc.orgarizona.edursc.orgdntb.gov.uaresearchgate.netnih.govresearchgate.netacs.org

Palladium (Pd): Palladium(II) complexes of tripyrrins have been extensively studied. rsc.orgresearchgate.netresearchgate.net this compound-1,14-dione, for instance, coordinates to Pd(II) as a planar tridentate ligand. researchgate.net In some cases, the this compound ligand can act as a tetradentate dianionic ligand, involving a C(sp³)–H bond activation. rsc.org The resulting Pd(II) complexes often exhibit square-planar geometries, although distortions can occur. rsc.orgacs.org

Copper (Cu): Copper(II) readily forms complexes with this compound ligands. worldscientific.comresearchgate.net this compound-1,14-dione coordinates with Cu(II) to form neutral complexes where the ligand exists as a radical. nih.gov These complexes can exhibit square-planar geometries. The copper(II) center in these complexes can be reduced to copper(I). worldscientific.com

Zinc (Zn): Zinc(II) complexes of tripyrrins have been synthesized and characterized. worldscientific.comsci-hub.seresearchgate.net Depending on the ligand, the coordination can be bidentate or tridentate. In some instances, the zinc ion adopts a tetrahedral coordination geometry. sci-hub.se

Nickel (Ni): Nickel(II) forms both four- and five-coordinate complexes with this compound ligands, often exhibiting distorted trigonal-bipyramidal geometries. researchgate.netrsc.orgluc.edu The coordination number can be influenced by the presence of solvent molecules. rsc.org Bis(5,10-diphenyl-tripyrrinato) nickel(II) complexes with an octahedral geometry have also been reported. rsc.org

Cobalt (Co): Cobalt(II) complexes of tripyrrins have been prepared and studied. worldscientific.comresearchgate.net These complexes can exhibit pseudotetrahedral or five-coordinate geometries. worldscientific.com

Gold (Au): Gold(III) has been shown to coordinate with this compound-1,14-dione, which acts as a trianionic tridentate ligand to form a square-planar complex. researchgate.netacs.orgchemrxiv.org

Rhenium (Re): Rhenium(I) can be coordinated by bromine-terminated tripyrrins, forming complexes with distorted geometries due to the large ionic radius of Re(I). sci-hub.se

Iron (Fe) and Manganese (Mn): While less common, the coordination of iron and manganese with this compound-related structures has been observed, particularly in the context of N-confused porphyrin chemistry, from which tripyrrinone metal complexes can be derived. researchgate.net

While the coordination chemistry of tripyrrins is dominated by transition metals, there is emerging interest in their interaction with main group elements. The versatile N-donor set of tripyrrins makes them suitable candidates for forming complexes with elements like boron. This area of research, however, is less developed compared to the extensive studies on transition metal complexes. researchgate.net

Coordination with Transition Metals (e.g., Pd, Cu, Zn, Ni, Co, Au, Re, Fe, Mn)

Electronic and Geometric Structures of this compound Metal Complexes

The flexibility of the this compound ligand allows for a range of coordination geometries, from nearly planar to highly distorted. researchgate.net For example, palladium(II) complexes can exhibit both square-planar and tetrahedrally distorted geometries depending on the crystallization conditions. researchgate.net Nickel(II) complexes often adopt a distorted trigonal-bipyramidal structure. researchgate.netrsc.org The coordination of larger ions like Re(I) inevitably leads to distorted frameworks. sci-hub.se

The electronic structure of these complexes is influenced by both the metal and the ligand. This compound ligands, particularly this compound-1,14-diones, are redox-active and can exist in different redox states. rsc.orgnih.gov This allows for the formation of stable open-shell complexes where the ligand itself is a radical. rsc.orgchemrxiv.org For example, Pd(II) and Cu(II) complexes of hexaethyl this compound-1,14-dione feature ligand-based radicals, resulting in doublet and triplet ground states, respectively. rsc.orgchemrxiv.orgnih.gov One-electron oxidation of these complexes removes an electron from the ligand, generating singlet and doublet states without changing the metal's oxidation state. rsc.orgchemrxiv.orgnih.gov

Table 2: Electronic States of Tripyrrindione Metal Complexes

| Complex | Metal d-electron count | Ligand State | Overall Spin State | Reference(s) |

|---|---|---|---|---|

| [Pd(TD1•)(H₂O)] | d⁸ | Radical | Doublet | rsc.orgchemrxiv.org |

| [Cu(TD1•)(H₂O)] | d⁹ | Radical | Triplet | rsc.orgchemrxiv.org |

| [Pd(TD1)(H₂O)]⁺ | d⁸ | Oxidized (closed-shell) | Singlet | rsc.orgchemrxiv.org |

| [Cu(TD1)(H₂O)]⁺ | d⁹ | Oxidized (closed-shell) | Doublet | rsc.orgchemrxiv.org |

Stability and Dynamics of this compound-Metal Interactions

The stability of this compound-metal complexes can vary significantly depending on the ligand design and the coordinated metal. Early this compound compounds with methine bridges and all-alkyl substitutions showed limited stability. rsc.org However, modern derivatives, such as those with meso-aryl substituents or terminal dione (B5365651) functionalities, form robust complexes that can be stable at room temperature and in the presence of air. rsc.orgnih.gov

The dynamics of this compound-metal interactions are an area of active research. The flexible nature of the this compound ligand can lead to dynamic processes in solution. For instance, NMR studies of diamagnetic Zn(II) and Pd(II) this compound complexes suggest either planar molecular geometries or a rapid inversion between non-planar forms. worldscientific.com In paramagnetic nickel(II) this compound complexes, an equilibrium can exist between four- and five-coordinate species in solution, with the association of a fifth ligand being a dynamic process. rsc.org

Ultrafast dynamics studies on tripyrrindione complexes have revealed rapid relaxation processes. rsc.orgchemrxiv.orgnih.gov For copper and palladium neutral radical complexes, as well as the oxidized copper complex, the ground state is recovered within tens of picoseconds. rsc.orgchemrxiv.orgnih.gov The excited-state lifetime of the oxidized palladium complex is significantly longer. rsc.orgchemrxiv.orgnih.gov The interaction between the solute and solvent, particularly through hydrogen bonding, can also influence the dynamics of the system. acs.org

Redox Non-Innocence and Ligand-Based Radical Formation

This compound ligands exhibit redox non-innocence, a characteristic where the ligand actively participates in the redox chemistry of the metal complex, making the formal oxidation states of both the metal and the ligand ambiguous. researchgate.net Unlike innocent ligands, which merely act as spectator electron donors, non-innocent tripyrrins can be oxidized or reduced, often leading to the formation of stable ligand-based radicals. researchgate.netchemrxiv.org This behavior stems from their electron-rich π-conjugated system, which can readily accept or donate electrons. tandfonline.com

A prominent example is the this compound-1,14-dione scaffold, a derivative that has proven to be a robust platform for ligand-based redox chemistry. tandfonline.comnih.gov Spectroscopic, structural, and computational studies have shown that this compound-1,14-dione can coordinate to divalent transition metals, such as palladium(II), as a dianionic radical. nih.govresearchgate.net These complexes are notably stable at room temperature. nih.gov The ligand framework can undergo further one-electron oxidation and reduction reactions without altering the metal's coordination sphere, allowing for the isolation of complexes with the ligand in three distinct redox states. nih.govresearchgate.net

The formation of a delocalized radical on the ligand has been confirmed across complexes with various metal centers, including Pd(II), Cu(II), Ni(II), and Zn(II). chemrxiv.orgresearchgate.netacs.org For instance, hexaethyl-tripyrrindione coordinates with these metals to form stable, neutral radical complexes. chemrxiv.orgrsc.org In the case of the Cu(II) complex, the unpaired electron on the d⁹ metal center and the unpaired electron on the ligand can engage in a ferromagnetic interaction, resulting in a triplet ground state. chemrxiv.org The one-electron oxidation of these complexes removes the electron from the ligand, not the metal. chemrxiv.org

The presence of these ligand-based radicals is substantiated by characterization techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgacs.org The EPR spectra of these complexes show signals characteristic of an organic radical, confirming the ligand-centered nature of the paramagnetic species. acs.org The electrochemical profile of these complexes can be significantly modified by altering the substituents on the this compound backbone. For example, replacing hexaalkyl groups with meso-aryl groups on a Pd(II) tripyrrindione complex shifts the one-electron processes anodically by approximately 500 mV. rsc.org

Table 1: Redox Properties of Selected this compound-1,14-dione Metal Complexes

| Metal Ion | Ligand Substituent | Ligand Redox State in Neutral Complex | Key Findings | References |

| Pd(II) | Hexaethyl | Dianionic Radical | Forms a stable, open-shell doublet state; undergoes reversible one-electron oxidation and reduction. | chemrxiv.orgnih.gov |

| Cu(II) | Hexaethyl | Dianionic Radical | Forms a triplet state due to ferromagnetic interaction between the ligand radical and Cu(II) unpaired electron. | chemrxiv.org |

| Zn(II) | Hexaethyl | Dianionic Radical | Forms a stable, paramagnetic complex that is brightly fluorescent. | acs.org |

| Pd(II) | meso-di(pentafluorophenyl) | Trianionic | The meso-aryl groups shift the redox potentials anodically compared to alkyl-substituted analogues. | rsc.org |

| Pt(II) | Hexaethyl | Dianionic Radical | Forms stable square planar complexes with ligand-based radicals; can be linked to form dimers. | researchgate.net |

Multimetallic this compound Complexes and Heterodinuclear Systems

The structural versatility of this compound-based ligands allows for the design and synthesis of multimetallic complexes, including heterodinuclear systems containing two different metal ions. rsc.org These architectures are often achieved by creating larger, multi-domain ligands where distinct coordination sites are available for different metals. Oxidative ring-closure of linear oligopyrroles is a powerful synthetic strategy to create novel porphyrinoids with dinuclear coordination sites. rsc.orgacs.org

A notable example involves "this compound-armed isosmaragdyrins," which are synthesized from the regioselective oxidative coupling of a linear octapyrrole. rsc.org This creates a molecule with two distinct coordination pockets: the armed this compound site and the core isosmaragdyrin macrocycle. rsc.org This design enables the stepwise coordination of two different metal ions to form a heterodinuclear complex. For instance, Ni(II) can be selectively coordinated at the armed this compound moiety, followed by the insertion of Cu(II) into the macrocyclic core, yielding a Ni(II)/Cu(II) heterodinuclear complex. rsc.org These complexes also exhibit helical chirality, leading to the formation of separable diastereomers. rsc.org

Another approach to creating multimetallic systems involves using linker molecules to bridge two individual this compound complexes. Research has demonstrated that 1,2-ethylenediamine can be used as a linker to connect two Pt(II) tripyrrindione radical complexes, forming a dinuclear system. researchgate.net In a related class of oligopyrroles, deprotonation of a bis(aqua) palladium(II) dipyrrindione complex can drive dimerization to form a hydroxo-bridged binuclear Pd(II) complex. acs.org These examples highlight the potential of this compound and related oligopyrrolic scaffolds in constructing complex, functional multimetallic and heterodinuclear architectures. frontiersin.org

Table 2: Examples of Multimetallic and Heterodinuclear this compound-Based Systems

| Complex Type | Ligand System | Metal Ions | Linker/Bridge | Key Structural Feature | References |

| Heterodinuclear | This compound-armed isosmaragdyrin | Ni(II), Cu(II) | Direct fusion | Two distinct coordination sites within one macrocyclic framework. | rsc.org |

| Dinuclear | Platinum(II) tripyrrindione | Pt(II), Pt(II) | 1,2-ethylenediamine | Two monomeric radical complexes bridged by a diamine linker. | researchgate.net |

| Binuclear | Palladium(II) dipyrrindione | Pd(II), Pd(II) | Bis(μ-OH) | Dimerization driven by deprotonation of aqua ligands. | acs.org |

Supramolecular Assemblies Involving Tripyrrin

Non-Covalent Interactions in Tripyrrin Self-Assembly

Hydrogen Bonding Networks

Hydrogen bonding is a key non-covalent interaction driving the self-assembly of this compound derivatives. The N-H groups within the pyrrole (B145914) rings of this compound can act as hydrogen bond donors, while nitrogen atoms and other electronegative centers can serve as acceptors. The formation of intricate hydrogen bonding networks between adjacent this compound molecules or with co-assembling components provides directionality and stability to the growing supramolecular structures. Hydrogen bonding is identified as a significant driving force in the self-assembly of a this compound-based ligand, contributing to the formation of helical structures and coordination polymers nih.gov. This type of interaction is explicitly mentioned as a crucial non-covalent force in the self-assembly processes of this compound derivatives nih.gov.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions significantly contribute to the self-assembly of this compound systems. The extended π system of the this compound core allows for favorable attractive interactions between the aromatic rings of neighboring molecules. These stacking interactions promote the close packing of this compound units and help to stabilize the assembled architectures, including one-dimensional stacks and more complex three-dimensional arrangements. Both hydrogen bonding and π-π stacking interactions are highlighted as important non-covalent forces that mediate the self-assembly of this compound derivatives nih.govnih.gov.

Formation of this compound-Based Supramolecular Cages and Frameworks

Tripyrrins can be employed in the construction of discrete supramolecular cages and extended framework materials. These structures are characterized by well-defined cavities and porous networks, offering potential for applications in host-guest chemistry, separation, and catalysis. The formation of these complex architectures often involves either coordination with metal ions or the creation of covalent linkages between this compound units. The self-assembly of this compound derivatives has been shown to lead to the formation of supramolecular structures, including cages nih.gov.

Coordination Polymers

This compound-based ligands can act as multi-topic linkers that coordinate with metal ions to form coordination polymers (CPs). These extended networks consist of metal centers linked by organic ligands, creating crystalline or amorphous framework structures. The coordination chemistry of tripyrrins allows for the design of CPs with tailored structures and properties. The self-assembly of a this compound-based ligand has been demonstrated to result in the formation of coordination polymers nih.gov. This compound-based coordination polymers have been explored for their potential utility as heterogeneous catalysts, indicating their application in chemical transformations.

Helical Self-Assembly and Chirality

Chirality can be introduced into this compound structures, leading to their self-assembly into helical architectures. Chiral this compound derivatives possess an inherent handedness that is translated into the larger supramolecular assembly, forming helical strands or fibers. This helical arrangement is typically stabilized by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. The self-assembly of this compound derivatives can result in the formation of helical structures nih.gov. Chiral this compound derivatives have been synthesized and characterized, and they have shown the ability to form helical aggregates metabolomicsworkbench.org. Techniques such as circular dichroism (CD) spectroscopy are utilized to investigate the chirality and confirm the formation of helical structures in these assemblies metabolomicsworkbench.org. Helical structures can also be formed from a this compound-based ligand through self-assembly processes nih.gov.

This compound as Redox-Responsive Building Blocks for Supramolecular Structures

This compound compounds can serve as redox-responsive building blocks, allowing for the construction of supramolecular structures whose assembly and disassembly can be controlled by changes in their oxidation state. The this compound core can undergo reversible redox transformations, which can induce changes in its electronic properties, conformation, and the strength of the non-covalent interactions it participates in. These changes can be exploited to trigger the formation or dissociation of supramolecular assemblies. The use of this compound as a redox-responsive building block for the construction of supramolecular structures has been investigated nih.gov. This redox responsiveness offers a mechanism for the dynamic control and modulation of this compound-based supramolecular architectures for potential applications in areas like sensing, drug delivery, and molecular machines.

Dynamic Self-Assembly Processes and Reversible Bonds

Dynamic self-assembly processes involving this compound derivatives are significantly driven by reversible interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces enable the formation of well-defined supramolecular architectures, which can undergo dynamic rearrangement in response to external stimuli. The reversible nature of these interactions is a key characteristic, allowing for error correction and adaptation within the assembled structures. wikipedia.org